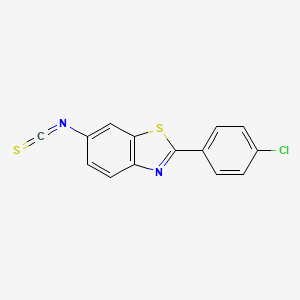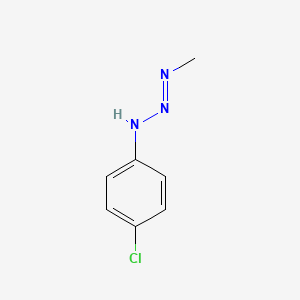phosphanium CAS No. 53225-54-0](/img/structure/B14656845.png)
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy](oxo)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium is a complex organophosphorus compound characterized by its unique structure, which includes two 2,2-dimethyl-1,3-dioxolane groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as the phosphorus source, which reacts with the dioxolane derivative in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dioxolane groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of advanced materials, such as flame retardants and plasticizers
Mecanismo De Acción
The mechanism by which Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The dioxolane groups provide steric hindrance and electronic effects that influence the reactivity of the phosphorus center. This can affect the compound’s ability to participate in catalytic cycles, bind to enzymes, or interact with other molecules in a specific manner .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
- Bis-(2,2-dimethyl-(1,3)dioxolan-4-yl)-methanol
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
Uniqueness
Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium is unique due to its specific combination of dioxolane groups and a central phosphorus atom. This structure imparts distinct reactivity and properties that are not observed in similar compounds. For example, the presence of the oxo group on the phosphorus atom can significantly alter its electronic properties and reactivity compared to other dioxolane derivatives .
Propiedades
Número CAS |
53225-54-0 |
|---|---|
Fórmula molecular |
C12H22O7P+ |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-oxophosphanium |
InChI |
InChI=1S/C12H22O7P/c1-11(2)14-5-9(18-11)7-16-20(13)17-8-10-6-15-12(3,4)19-10/h9-10H,5-8H2,1-4H3/q+1 |
Clave InChI |
AAONENWKABIOFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CO[P+](=O)OCC2COC(O2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)

![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 7,7,9,9-tetramethyl-3-octyl-8-(phenylmethyl)-](/img/structure/B14656781.png)
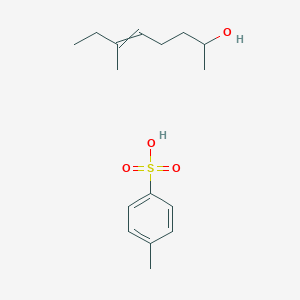

![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
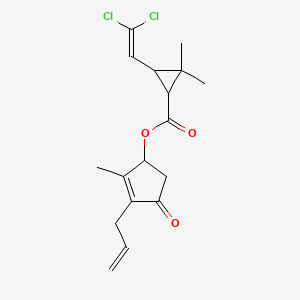
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)

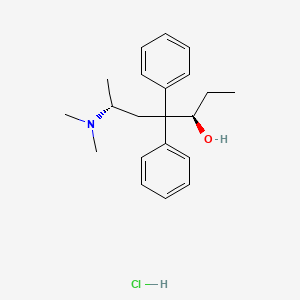
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
